4-tert-Butylphenyl isothiocyanate
Overview
Description
Synthesis Analysis
The synthesis of tert-butylphenyl compounds involves multiple steps and can include the formation of C-N bonds as a key feature. For instance, tert-butyl nitrite has been used as a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Another synthesis route involves the reaction of 1-tert-butylhydrazine with other reactants to form a chloropyridazinone compound . These methods highlight the versatility of tert-butylphenyl compounds in chemical synthesis.
Molecular Structure Analysis
The molecular structures of tert-butylphenyl compounds are characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, a chloropyridazinone derivative crystallizes in an orthorhombic space group with specific cell parameters and exhibits inter- and intramolecular hydrogen bond interactions . Similarly, the crystal structure of a tert-butyl pyrrolidine carboxylate derivative has been determined, showing the proline ring in an envelope conformation and featuring C–H...O hydrogen bonds .
Chemical Reactions Analysis
The tert-butylphenyl compounds participate in various chemical reactions, including C-H functionalization and the formation of coordination polymers. The coordination polymers with tert-butylphenyl linkers demonstrate the influence of π-stacking and steric effects of tert-butyl groups on the assembly of the polymers . Schiff base compounds derived from tert-butylphenyl compounds are synthesized and characterized, indicating the potential for these compounds to engage in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylphenyl compounds are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the packing and stability of the compounds in the solid state. The crystal structure analysis provides insights into the density, space group, and hydrogen bonding interactions, which are crucial for understanding the material's properties . Computational studies, including DFT and HF analyses, offer predictions about the reactivity and stability of these compounds, as seen in the study of a nitro-biphenyl derivative .
Scientific Research Applications
Polymer Science : A polythiophene derivative involving 4-tert-butylphenyl was synthesized and its electrochemical properties were studied. This research is significant for developing electrochromic polymers with improved solution processability due to the presence of tert-butyl group (Ozyurt, Gunbas, Durmus, & Toppare, 2008).
Cellular Morphology : The effects of various isothiocyanates, including those with tert-butyl groups, on liver cells were studied. This research helps understand the cytotoxic actions of isothiocyanates, which are important in the context of carcinogens and anti-carcinogens (Temmink, Bruggeman, & Bladeren, 1986).
Synthesis of Isothiocyanates : Research on the catalyzed synthesis of isothiocyanates from primary amines and carbon disulfide explores the role of 4-tert-butylphenyl in this process. This is significant for chemical synthesis and industrial applications (Haojie et al., 2021).
Affinity Ligands : 4-tert-butylphenyl isothiocyanate derivatives were synthesized and studied for their potential as affinity ligands, particularly in the context of GABA-gated chloride channels. This is relevant for neuroscience and pharmacology research (de Costa et al., 1991).
Small Molecule Fixation : The reaction of tert-butyl isothiocyanate with other chemicals, leading to the formation of adducts, was explored. This has implications for chemical engineering and synthesis (Theuergarten et al., 2012).
Surface Science : The adsorption of tert-butyl isothiocyanate on surfaces was investigated using spectroscopy and modeling, which is relevant for understanding surface chemistry and material science applications (Loscutoff, Wong, & Bent, 2010).
Cancer Prevention : Research on isothiocyanates, including 4-(methylthio)butyl isothiocyanate, highlights their potential in cancer prevention. The focus is on their ability to modulate molecular pathways and inhibit cancer cell proliferation (Singh et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-tert-butyl-4-isothiocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGNNCBNRBTUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172830 | |
Record name | 4-t-Butylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylphenyl isothiocyanate | |
CAS RN |
19241-24-8 | |
Record name | 1-(1,1-Dimethylethyl)-4-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19241-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-t-Butylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-t-Butylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Butylphenyl Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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